1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzoyl)piperazine oxalate
Overview
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzoyl)piperazine oxalate, commonly known as BFBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BFBP is a piperazine derivative that belongs to the class of psychoactive drugs known as designer drugs. It has been found to exhibit potent binding affinity for serotonin and dopamine receptors, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
BFBP exerts its pharmacological effects by binding to serotonin and dopamine receptors in the brain. It has been found to exhibit high affinity for the 5-HT2A and D2 receptors, which are implicated in the pathogenesis of various neurological disorders. BFBP has also been found to modulate the activity of the glutamate system, which is involved in learning and memory processes.
Biochemical and Physiological Effects
BFBP has been found to exhibit various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. BFBP has also been found to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of BFBP for lab experiments is its potent binding affinity for serotonin and dopamine receptors, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of BFBP is its relatively short half-life, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for the study of BFBP. One area of research is the development of more potent and selective BFBP analogs that exhibit improved pharmacological properties. Another area of research is the investigation of the therapeutic potential of BFBP in the treatment of various neurological disorders. Additionally, the development of novel drug delivery systems for BFBP may improve its therapeutic efficacy.
Scientific Research Applications
BFBP has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit potent binding affinity for serotonin and dopamine receptors, which are implicated in the pathogenesis of these disorders. BFBP has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
properties
IUPAC Name |
[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O.C2H2O4/c20-18-5-3-15(4-6-18)19(23)22-9-7-21(8-10-22)13-17-12-14-1-2-16(17)11-14;3-1(4)2(5)6/h1-6,14,16-17H,7-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITXQNNVODXEQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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